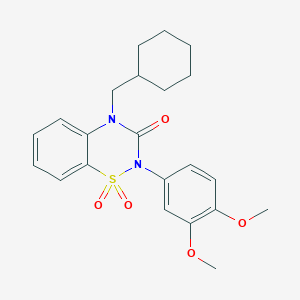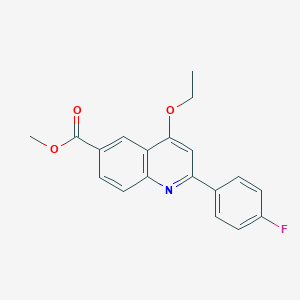![molecular formula C16H15FN4O3 B6456200 4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2549052-21-1](/img/structure/B6456200.png)
4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({1-[(2-Fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide, also known as 4-FC, is a synthetic compound with a wide range of applications in the field of scientific research. It is an organic molecule that can be used as a building block in the synthesis of various drugs and pharmaceuticals. 4-FC has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s, and Parkinson’s. In addition, 4-FC has been used in the development of new drugs and has been found to possess a variety of biochemical and physiological effects. In
科学的研究の応用
4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s, and Parkinson’s. In addition, this compound has been used in the development of new drugs and has been found to possess a variety of biochemical and physiological effects. This compound has also been used in the development of new materials for use in medical devices, such as drug delivery systems and implants. In addition, this compound has been used in the development of new imaging techniques, such as positron emission tomography (PET) scans, and has been used to create new drugs that can target specific cells and tissues.
作用機序
The mechanism of action of 4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. Specifically, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By inhibiting the activity of COX-2, this compound is believed to reduce inflammation and pain, as well as reduce the risk of certain diseases, such as cancer and Alzheimer’s.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have a variety of effects on the body. This compound has been found to reduce inflammation and pain, as well as reduce the risk of certain diseases, such as cancer and Alzheimer’s. In addition, this compound has been found to have a variety of effects on the nervous system, including the reduction of anxiety and depression. Finally, this compound has been found to have a variety of effects on the cardiovascular system, including the reduction of blood pressure and cholesterol levels.
実験室実験の利点と制限
The use of 4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide in lab experiments has several advantages, including its low cost and ease of synthesis. In addition, this compound has been found to be non-toxic and has been found to have a variety of biochemical and physiological effects, making it an ideal compound for use in lab experiments. However, there are some limitations to the use of this compound in lab experiments, including the fact that it is not a naturally occurring compound and must be synthesized in the lab. In addition, this compound has been found to be unstable in certain conditions and must be stored in a cool, dry place.
将来の方向性
The potential future directions of 4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide are vast, as it has a variety of potential applications in the field of scientific research. For example, this compound could be further studied to develop new drugs and treatments for various diseases, such as cancer, Alzheimer’s, and Parkinson’s. In addition, this compound could be used in the development of new materials for use in medical devices, such as drug delivery systems and implants. Furthermore, this compound could be used to create new imaging techniques, such as positron emission tomography (PET) scans, and could be used to create new drugs that can target specific cells and tissues. Finally, this compound could be used to develop new methods for the synthesis of other compounds, such as drugs and pharmaceuticals.
合成法
4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can be synthesized through a variety of methods, including the use of palladium-catalyzed coupling reactions, the use of Grignard reagents, and the use of alkylating agents. The most common method of synthesis involves the use of palladium-catalyzed coupling reactions, which involve the use of a palladium catalyst to create a reaction between two molecules. This reaction produces a single molecule of this compound, which can then be further processed for use in various scientific applications.
特性
IUPAC Name |
4-[1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c17-12-3-1-2-4-13(12)20-16(23)21-8-11(9-21)24-10-5-6-19-14(7-10)15(18)22/h1-7,11H,8-9H2,(H2,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWIAXJNZHGYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6456125.png)
![4-methoxy-1-methyl-5-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6456136.png)
![2-(3,4-dimethoxyphenyl)-4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456148.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-cyclopentylacetamide](/img/structure/B6456150.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B6456155.png)

![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456175.png)
![N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6456182.png)
![1-benzyl-4-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456184.png)
![N-[1-(4-fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6456187.png)
![1-[3-(pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B6456191.png)
![3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6456196.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456213.png)

